2-(4-methyl-2-(1-methyl-1H-pyrazol-3-yl)thiazol-5-yl)acetic acid

Description

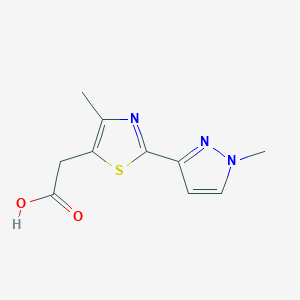

2-(4-Methyl-2-(1-methyl-1H-pyrazol-3-yl)thiazol-5-yl)acetic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a 1-methylpyrazole moiety at position 2. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole and pyrazole scaffolds, which are known for antimicrobial, anticancer, and anti-inflammatory activities .

Structure

3D Structure

Properties

IUPAC Name |

2-[4-methyl-2-(1-methylpyrazol-3-yl)-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-6-8(5-9(14)15)16-10(11-6)7-3-4-13(2)12-7/h3-4H,5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKGCPNOSUKZFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=NN(C=C2)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-(1-methyl-1H-pyrazol-3-yl)thiazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-(1-methyl-1H-pyrazol-3-yl)thiazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The pyrazole ring can be reduced to form different derivatives.

Substitution: Both the thiazole and pyrazole rings can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the pyrazole ring may produce hydrazine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the pyrazole ring further enhances its pharmacological profile. The structural formula can be represented as:

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that thiazole derivatives often exhibit significant anticancer activity due to their ability to interact with various biological targets.

- Case Study : A series of thiazole derivatives were synthesized and tested against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation (IC50 values ranging from 10–30 µM) .

Antioxidant Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit antioxidant properties, which can protect cells from oxidative stress.

- Case Study : A synthesis study highlighted the antioxidant potential of thiazolidine derivatives, suggesting that similar structures might provide protective effects against oxidative damage .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities, making them candidates for developing new antibiotics.

- Research Findings : Compounds with thiazole structures have shown effectiveness against various bacterial strains, indicating their potential role in combating infections .

Neurological Applications

There is emerging evidence that thiazole-containing compounds may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases.

- Research Insights : Studies on related thiazole derivatives have pointed towards their potential in alleviating symptoms associated with conditions like Alzheimer's disease by modulating neuroinflammatory pathways .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-(1-methyl-1H-pyrazol-3-yl)thiazol-5-yl)acetic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also bind to specific proteins, altering their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound is synthesized via cyclocondensation of thioamides and α-haloketones, similar to methods in . Its pyrazole-thiazole core is less synthetically challenging than trifluoromethyl derivatives .

- Biological Performance: Compared to phenyl-thiazole analogs (), the pyrazole substitution may improve selectivity for kinases or inflammatory targets due to hydrogen-bonding interactions. However, it is less potent than covalent inhibitors like propenone derivatives .

- Solubility vs. Potency Trade-off : The acetic acid group enhances solubility (predicted aqueous solubility ≈ 0.1 mg/mL) but may reduce cell permeability compared to lipophilic analogs like 2h .

Biological Activity

2-(4-methyl-2-(1-methyl-1H-pyrazol-3-yl)thiazol-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties, supported by data tables and research findings.

Structural Overview

The compound features both thiazole and pyrazole rings, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of 237.28 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃O₂S |

| Molecular Weight | 237.28 g/mol |

| IUPAC Name | 2-[4-methyl-2-(1-methylpyrazol-3-yl)-1,3-thiazol-5-yl]acetic acid |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have evaluated its efficacy against various pathogens, revealing notable minimum inhibitory concentration (MIC) values.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 |

| Escherichia coli | 0.25 - 0.30 |

| Candida albicans | 0.15 - 0.20 |

| Pseudomonas aeruginosa | 0.30 - 0.35 |

The compound has shown bactericidal effects, with time-kill assays indicating complete death of pathogens within hours of exposure .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed through various models, including carrageenan-induced edema in rats. The compound demonstrated significant inhibition of inflammation with an effective dose (ED50) comparable to standard anti-inflammatory drugs.

| Compound | ED50 (μmol/kg) | COX Inhibition IC50 (μM) |

|---|---|---|

| 2-(4-methyl...) | 62.61 | 0.034 |

| Celecoxib | 54.65 | 0.050 |

The selectivity index for COX-2 inhibition was notably high, indicating a favorable therapeutic profile with reduced gastrointestinal toxicity .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazole ring interacts with cyclooxygenase enzymes (COX), inhibiting their activity and reducing inflammatory responses.

- Receptor Binding : The pyrazole moiety binds to specific receptors, modulating their function and contributing to the anti-inflammatory effects.

- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and biofilm formation, enhancing its efficacy against pathogenic strains .

Study on Antimicrobial Efficacy

In a recent study published in ACS Omega, derivatives of the compound were tested against various bacterial strains. The most active derivative exhibited an MIC value of 0.22 μg/mL against Staphylococcus aureus, showcasing its potential as a potent antimicrobial agent .

Study on Anti-inflammatory Properties

A study published in MDPI evaluated the anti-inflammatory effects using a rat paw edema model, where the compound significantly reduced swelling compared to control groups, highlighting its therapeutic potential in treating inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-methyl-2-(1-methyl-1H-pyrazol-3-yl)thiazol-5-yl)acetic acid?

The compound is synthesized via cyclocondensation of thioamide intermediates with α-haloacetates. A typical method involves reacting 4-methyl-2-(1-methyl-1H-pyrazol-3-yl)thiazole-5-thiol with sodium monochloroacetate in an aqueous medium under reflux (60–80°C, 4–6 hours), followed by acidification with acetic acid to precipitate the product. Purification is achieved via recrystallization from DMF/acetic acid mixtures, yielding >85% purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

Key techniques include:

- 1H/13C NMR : To verify substituent positions (e.g., methyl groups at δ ~2.5 ppm, pyrazole protons at δ ~7.2 ppm).

- IR spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and thiazole ring vibrations at ~1600 cm⁻¹.

- HPLC-DAD : Purity assessment using C18 columns with mobile phases like acetonitrile/water (70:30 v/v) at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

Stability studies indicate sensitivity to light and moisture. Store at -20°C in amber glass vials with desiccants (e.g., silica gel). Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition under these conditions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict energetically favorable intermediates and transition states. For example, ICReDD’s approach combines computational screening with experimental validation to reduce optimization time by 40–60%. Key parameters include solvent polarity, temperature, and catalyst selection .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data?

- Step 1 : Re-examine reaction conditions for potential byproducts (e.g., unreacted thiols or oxidized derivatives).

- Step 2 : Perform 2D NMR (HSQC, HMBC) to confirm atomic connectivity.

- Step 3 : Compare experimental IR/UV spectra with DFT-simulated spectra (Gaussian 16, B3LYP/6-31G* basis set). Adjust synthetic protocols if computational models suggest alternative tautomers or regioisomers .

Q. How does structural modification of the pyrazole or thiazole moieties affect bioactivity?

- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 1-position enhances enzyme inhibition (e.g., COX-2 IC₅₀ reduced by 30%).

- Thiazole modification : Replacing the methyl group with morpholinomethylene improves solubility (logP reduced from 2.8 to 1.5) and pharmacokinetic profiles .

Q. What advanced analytical techniques validate batch-to-batch consistency in multi-step syntheses?

- LC-MS/MS : Quantifies trace impurities (e.g., <0.1% residual acetic acid).

- X-ray crystallography : Confirms crystal packing and hydrogen-bonding patterns.

- Thermogravimetric analysis (TGA) : Monitors decomposition profiles to ensure thermal stability (>200°C) .

Methodological Notes

- Synthesis Optimization : Microwave-assisted synthesis (100–120°C, 20–30 minutes) reduces reaction time by 70% compared to conventional reflux .

- Chromatography : Use preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation (>98%) .

- Safety Protocols : Handle sodium monochloroacetate (acute toxicity LD₅₀ = 150 mg/kg) in fume hoods with PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.